1-[3-(3-Methyl-5-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid
Overview
Description
1-[3-(3-Methyl-5-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid is a complex organic compound that belongs to the class of phenoxypropanolamines. This compound is characterized by the presence of an isopropyl and methyl-substituted phenoxy group, a propylamino group, and a propanol backbone. The ethanedioate (salt) form indicates that it is combined with oxalic acid to form a salt, which can influence its solubility and stability properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Methyl-5-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid typically involves multiple steps:
Formation of the Phenoxy Group: The initial step involves the synthesis of the phenoxy group by reacting 3-isopropyl-5-methylphenol with an appropriate halogenated propanol derivative under basic conditions.
Amination: The phenoxypropyl intermediate is then reacted with a suitable amine, such as propylamine, to introduce the amino group.
Formation of the Salt: The final step involves the reaction of the amine product with oxalic acid to form the ethanedioate (salt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Methyl-5-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
1-[3-(3-Methyl-5-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Medicine: It may have potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methyl-5-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{[3-(3-isopropyl-5-methylphenoxy)propyl]amino}-2-propanol hydrochloride: This compound is similar but uses hydrochloric acid to form the salt instead of oxalic acid.
3-(2-isopropyl-5-methylphenoxy)-1,2-propanediol: This compound has a similar phenoxy group but differs in the structure of the propanol backbone.
Uniqueness
1-[3-(3-Methyl-5-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid is unique due to its specific combination of functional groups and the use of oxalic acid to form the salt. This can influence its solubility, stability, and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[3-(3-methyl-5-propan-2-ylphenoxy)propylamino]propan-2-ol;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-12(2)15-8-13(3)9-16(10-15)19-7-5-6-17-11-14(4)18;3-1(4)2(5)6/h8-10,12,14,17-18H,5-7,11H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQKIDOMYVWRHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCNCC(C)O)C(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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